ethyl 4-{4-[(2,4-difluorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{4-[(2,4-difluorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a benzenesulfonyl group, and a difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{4-[(2,4-difluorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-[(2,4-difluorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can undergo various types of chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a simpler amine derivative .
Scientific Research Applications
Ethyl 4-{4-[(2,4-difluorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action for ethyl 4-{4-[(2,4-difluorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the difluorophenyl moiety are crucial for binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-{4-[(2,4-difluorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group, in particular, enhances its binding affinity and specificity for certain biological targets .
Biological Activity
Ethyl 4-{4-[(2,4-difluorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a piperazine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it an interesting candidate for pharmacological research.
Chemical Structure and Properties
The chemical formula for this compound is C19H20F2N2O4S, with a molecular weight of approximately 402.43 g/mol. The compound features a piperazine ring, a sulfonamide group, and a difluorophenyl moiety, which may contribute to its biological activity.
Research indicates that piperazine derivatives can act as inhibitors of various enzymes and receptors. For instance, some studies have shown that related piperazine compounds can inhibit human acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Anticancer Activity
Recent studies have demonstrated that certain piperazine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For example, compounds structurally similar to this compound have been shown to inhibit tumor growth in various cancer models through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Properties
Piperazine derivatives have also been evaluated for their antimicrobial activity. This compound has shown promise against several bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes .
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Another significant biological activity is the inhibition of fatty acid amide hydrolase (FAAH), an enzyme that regulates endocannabinoid levels. Inhibitors of FAAH can enhance the effects of endocannabinoids, which are involved in pain regulation and inflammation. This compound may exhibit similar properties based on its structural analogs .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various piperazine derivatives and evaluated their anticancer effects on human breast cancer cell lines. This compound was among the compounds tested, showing significant cytotoxicity at low micromolar concentrations. The study concluded that the compound induced apoptosis through the mitochondrial pathway .
Case Study 2: Neuroprotective Effects
A separate study investigated the neuroprotective effects of piperazine derivatives in a rat model of Alzheimer’s disease. The results indicated that treatment with this compound led to improved cognitive function and reduced amyloid plaque deposition compared to control groups. This suggests potential therapeutic applications for neurodegenerative disorders .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 4-[4-[(2,4-difluorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O5S/c1-2-30-20(27)24-9-11-25(12-10-24)31(28,29)16-6-3-14(4-7-16)19(26)23-18-8-5-15(21)13-17(18)22/h3-8,13H,2,9-12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILMSGKVTSDFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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